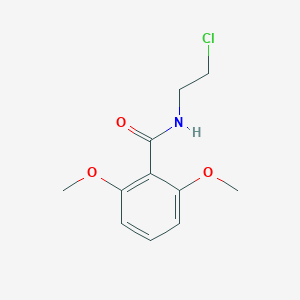
Cyclohexylidenemethylbenzene
Descripción general
Descripción
Cyclohexylidenemethylbenzene, also known as cyclohexylidene-toluene, is an organic compound with the chemical formula C13H16. It consists of a cyclohexylidene group attached to a methylbenzene ring. This compound is known for its aromatic properties and is utilized in various fields, including organic synthesis, pharmaceuticals, and specialty chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexylidenemethylbenzene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. In this case, the reaction between cyclohexylideneacetate and benzaldehyde under basic conditions yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Wittig reactions or other alkylation processes. These methods are optimized for high yield and purity, often using advanced catalysts and controlled reaction conditions to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexylidenemethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed for reduction reactions.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives
Reduction: Cyclohexylmethylbenzene
Substitution: Various substituted benzene derivatives
Aplicaciones Científicas De Investigación
Cyclohexylidenemethylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in organic synthesis for the production of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the manufacturing of fragrances, polymers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of cyclohexylidenemethylbenzene involves its interaction with various molecular targets and pathways. The compound’s aromatic ring can participate in π-π interactions, while the cyclohexylidene group can undergo conformational changes that influence its reactivity. These properties make it a versatile compound in chemical reactions and biological studies .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylmethylbenzene: Similar structure but with a cyclohexyl group instead of a cyclohexylidene group.
Benzylcyclohexane: Contains a benzyl group attached to a cyclohexane ring.
Cyclohexylbenzene: A simpler structure with a cyclohexyl group directly attached to a benzene ring.
Uniqueness
Cyclohexylidenemethylbenzene is unique due to its combination of an aromatic ring and a cyclohexylidene group, which provides distinct reactivity and versatility in various chemical and industrial applications .
Propiedades
IUPAC Name |
cyclohexylidenemethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1,3-4,7-8,11H,2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXRZGCRHVKJIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC2=CC=CC=C2)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]urea](/img/structure/B3106765.png)
![2-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B3106774.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-propylurea](/img/structure/B3106775.png)


![4-[(Propylamino)methyl]phenol](/img/structure/B3106784.png)




![(2E)-4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B3106828.png)


